molecular formula C7H9N3O2S B8375451 4,6-Dimethoxy-pyrimidin-2-carbothioic acid amide

4,6-Dimethoxy-pyrimidin-2-carbothioic acid amide

Cat. No. B8375451
M. Wt: 199.23 g/mol
InChI Key: XWACKXWINHPLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-pyrimidin-2-carbothioic acid amide is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethoxy-pyrimidin-2-carbothioic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-pyrimidin-2-carbothioic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

4,6-dimethoxypyrimidine-2-carbothioamide

InChI

InChI=1S/C7H9N3O2S/c1-11-4-3-5(12-2)10-7(9-4)6(8)13/h3H,1-2H3,(H2,8,13)

InChI Key

XWACKXWINHPLTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C(=S)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 286 (21.86 g, 1 eq.) in dry THF (200 mL) was added Lawesson's reagent (29 g, 0.6 eq.) under nitrogen. The mixture was then stirred at 90° C. for 1 hr and then concentrated in vacuo. The residue obtained was triturated in a DCM/diisopropyl ether mixture to yield compound 287 as an orange solid in 72% yield. MS (ESI, EI+): m/z=200 (MH+).
Name
compound 286
Quantity
21.86 g
Type
reactant
Reaction Step One
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29 g
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

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